2-Benzyl-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
CAS No.: 878720-29-7
Cat. No.: VC4318537
Molecular Formula: C20H21N5O2
Molecular Weight: 363.421
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 878720-29-7 |
|---|---|
| Molecular Formula | C20H21N5O2 |
| Molecular Weight | 363.421 |
| IUPAC Name | 2-benzyl-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |
| Standard InChI | InChI=1S/C20H21N5O2/c1-5-11-23-13(2)14(3)25-16-17(21-19(23)25)22(4)20(27)24(18(16)26)12-15-9-7-6-8-10-15/h5-10H,1,11-12H2,2-4H3 |
| Standard InChI Key | OHBQSUHSHGMMSX-UHFFFAOYSA-N |
| SMILES | CC1=C(N2C3=C(N=C2N1CC=C)N(C(=O)N(C3=O)CC4=CC=CC=C4)C)C |
Introduction
2-Benzyl-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound classified under purino[7,8-a]imidazole derivatives. This compound features a purine-like core structure with specific substitutions that impart unique chemical and biological properties. Its systematic IUPAC name is 2-benzyl-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Below are key synthetic routes:
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Cyclization of Amido-nitriles: A common method involves cyclization catalyzed by nickel under mild conditions. This approach allows for the incorporation of functional groups like aryl halides or aromatic heterocycles.
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Industrial Methods: Continuous flow reactors and advanced catalytic systems are employed to optimize yield and purity in industrial-scale synthesis.
Chemical Reactivity
The compound exhibits diverse reactivity due to its functional groups:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | KMnO₄ or CrO₃ | Ketones or carboxylic acids |
| Reduction | LiAlH₄ or NaBH₄ | Alcohols or alkanes |
| Substitution | Halogens (e.g., Cl₂) or nucleophiles (e.g., amines) | Functionalized derivatives |
Biological Applications
The compound has been studied for various biological applications:
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Antimicrobial Properties: Preliminary studies suggest it may exhibit antimicrobial activity against bacterial strains.
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Anticancer Potential: Its structure hints at possible interactions with molecular targets involved in cancer pathways.
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Enzyme Modulation: The compound may act as an inhibitor or modulator of specific enzymes due to its purine-like structure.
Research Applications
This compound is used as a building block for synthesizing more complex molecules in medicinal chemistry and materials science.
Comparison with Similar Compounds
| Compound Name | Structural Differences | Applications |
|---|---|---|
| 4,7,8-Trimethyl-2-[(4-methylphenyl)methyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione | Different substituent on the benzyl group | Similar biological activity |
| 2-Isopropenyl-4a,8-dimethyl-octahydronaphthalene | Different core structure | Limited to chemical synthesis |
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